molecular formula C4H10P2S4 B14753715 2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 1124-70-5

2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No.: B14753715
CAS No.: 1124-70-5
M. Wt: 248.3 g/mol
InChI Key: UOQWQWAQWCGDNS-UHFFFAOYSA-N
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Description

2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione, commonly known as Lawesson’s reagent, is a chemical compound widely used in organic synthesis. It is particularly known for its ability to convert carbonyl compounds into their corresponding thiocarbonyl derivatives. This compound is characterized by its four-membered ring structure composed of alternating sulfur and phosphorus atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lawesson’s reagent is typically synthesized by the reaction of aryl phosphines with elemental sulfur. The most common method involves the reaction of diphenylphosphine with sulfur in a 1:2 molar ratio. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to around 150-200°C until the reaction is complete, yielding Lawesson’s reagent as a yellow crystalline solid .

Industrial Production Methods

In industrial settings, the production of Lawesson’s reagent follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Lawesson’s reagent undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with Lawesson’s reagent include silver perchlorate, which acts as a Lewis acid catalyst in certain reactions.

    Conditions: Reactions involving Lawesson’s reagent are typically carried out under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions with Lawesson’s reagent are thiocarbonyl compounds, such as thioamides, thioketones, and thiolactones. These products are valuable intermediates in organic synthesis .

Scientific Research Applications

Lawesson’s reagent has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the preparation of sulfur-containing compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs that target specific enzymes and proteins.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Lawesson’s reagent exerts its effects involves the formation of reactive intermediates known as ylides. Upon heating, Lawesson’s reagent undergoes depolymerization to generate two molecules of unstable ylide (R-PS2). These ylides are highly reactive and can readily react with carbonyl compounds to form thiocarbonyl derivatives. The molecular targets and pathways involved in these reactions are primarily the carbonyl groups in the substrates .

Comparison with Similar Compounds

Lawesson’s reagent is unique due to its high reactivity and selectivity in converting carbonyl compounds to thiocarbonyl compounds. Similar compounds include:

Properties

CAS No.

1124-70-5

Molecular Formula

C4H10P2S4

Molecular Weight

248.3 g/mol

IUPAC Name

2,4-diethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C4H10P2S4/c1-3-5(7)9-6(8,4-2)10-5/h3-4H2,1-2H3

InChI Key

UOQWQWAQWCGDNS-UHFFFAOYSA-N

Canonical SMILES

CCP1(=S)SP(=S)(S1)CC

Origin of Product

United States

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